molecular formula C8H9ClN2O B067320 2-(3-Chlorophenoxy)ethanimidamide CAS No. 170735-26-9

2-(3-Chlorophenoxy)ethanimidamide

Cat. No.: B067320
CAS No.: 170735-26-9
M. Wt: 184.62 g/mol
InChI Key: GQIZPSYLKHRSNS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)ethanimidamide is a chemical compound of interest in various research fields, serving as a valuable building block and intermediate in organic synthesis and medicinal chemistry. Research Applications and Value: Chemical Intermediate: This compound belongs to the class of ethanimidamides, which are versatile precursors in synthetic chemistry. Researchers can utilize it for the synthesis of more complex nitrogen-containing heterocycles, such as quinoxalines and pyrimidines . Exploration in Anti-infective Research: While not directly studied, structural analogs featuring the phenoxyethanimidamide moiety have been investigated for their potential biological activities. Related compounds, particularly those incorporating a trichloromethyl group, have shown promise in antiplasmodial research targeting Plasmodium falciparum , the parasite responsible for malaria . Agrochemical Research: Similar molecular frameworks are frequently explored in the development of agrochemicals. Patents disclose compounds with analogous structures for potential use as herbicides and in protecting crops from phytopathogenic microorganisms . The provided molecular structure, featuring both a chlorophenoxy group and an ethanimidamide group, offers researchers multiple sites for chemical modification, making it a flexible scaffold for developing novel compounds for specialized research programs. Please note that this product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZPSYLKHRSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574204
Record name (3-Chlorophenoxy)ethanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170735-26-9
Record name 2-(3-Chlorophenoxy)ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170735-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Chlorophenoxy Ethanimidamide and Its Analogues

De Novo Synthesis of the Ethanimidamide Core

De novo synthesis refers to the creation of a molecule from basic starting materials. nih.govnih.gov For the ethanimidamide core, several effective methods are available.

Nucleophilic Addition of Amines to Nitrile Precursors

A primary and atom-economical method for forming the amidine group is the direct nucleophilic addition of an amine to a nitrile. mdpi.com However, this reaction often requires activation of the nitrile group, especially when using unactivated nitriles. mdpi.comnih.gov This activation can be achieved through the use of electron-withdrawing groups on the nitrile or by employing Lewis acids under high temperature or pressure. mdpi.com

Common Lewis acids used to facilitate this transformation include:

Aluminum chloride (AlCl₃) mdpi.com

Zinc chloride (ZnCl₂) mdpi.com

Calcium chloride (CaCl₂) mdpi.com

Samarium(II) iodide (SmI₂) mdpi.com

Lanthanide(III) salts mdpi.com

Ytterbium amides mdpi.comorganic-chemistry.org

A copper-catalyzed protocol has also been developed, providing an efficient and sustainable method for the nucleophilic addition of amines to nitriles. mdpi.com In one documented example, the reaction of benzylamine (B48309) with benzonitrile (B105546) in the presence of a copper salt yielded N-benzylbenzamidine. mdpi.com

Quantum-chemical studies have been employed to understand the mechanism of amine addition to nitrile derivatives, confirming the formation of a π-system between the two nitrogen atoms and the carbon atom of the amidine group. nih.gov

Imidate-Amine Condensation Reactions

Another established route to amidines involves the condensation of amines with imidates. researchgate.net Imidates, which can be prepared from nitriles via the Pinner reaction, are effective electrophiles that react with amines to form the desired amidine structure. researchgate.net For instance, 2,2,2-trifluoro- and trichloroethyl imidates, readily synthesized from a nitrile and a trihaloethanol in the presence of hydrogen chloride, serve as excellent precursors for amidine synthesis under mild conditions. organic-chemistry.org The reaction of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) can yield a mixture of an acetamidine (B91507) and an imidate ester. The formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethylamine, leading to the exclusive formation of the acetamidine. organic-chemistry.org

Multi-Component Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like amidines in a single step from three or more starting materials. researchgate.netresearchgate.netnih.govnih.gov These reactions are characterized by their high atom economy and the ability to generate significant molecular diversity. bgu.ac.ilmdpi.commdpi.com

Transition metals play a crucial role in many modern synthetic transformations, including the synthesis of amidines. rsc.orgrsc.orgacs.org Palladium-catalyzed cross-coupling reactions, for example, are widely used for forming carbon-nitrogen bonds. nih.govacs.org

Specific examples of transition metal-catalyzed amidine synthesis include:

Copper-Catalyzed Multicomponent Reaction: A copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones provides a direct route to N-acyl amidines. acs.org

Palladium-Catalyzed N-Arylation: Palladium catalysts are effective for the N-arylation of both aryl and alkyl amidines using a variety of aryl bromides, chlorides, and triflates. organic-chemistry.org

The following table summarizes selected transition metal-catalyzed reactions for amidine synthesis:

Catalyst SystemReactantsProduct TypeReference
Copper(II) acetate (B1210297) / O₂N-phenylbenzamidineBenzimidazole acs.org
Copper CatalystAryl acetylene, Amine, 1,4,2-Dioxazol-5-oneN-Acylamidine acs.org
Palladium CatalystAmidine, Aryl halide/triflateN-Arylamidine organic-chemistry.org

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and environmental impact of residual metals. researchgate.netresearchgate.netnih.gov

A notable metal-free approach involves the reaction of enamines with azides. organic-chemistry.orgresearchgate.netresearchgate.net Enamines, which can be formed in situ from the reaction of amines with ketones, react with sulfonyl azides through a 1,3-dipolar cycloaddition to form a triazoline intermediate. This intermediate then undergoes a ring-opening reaction to yield the sulfonyl amidine product. acs.org This strategy has been successfully applied to a broad range of aromatic and aliphatic amines and ketones. researchgate.netresearchgate.netbgu.ac.il

Strategic Incorporation of the 3-Chlorophenoxy Moiety

Once the ethanimidamide core is synthesized, the final step is the introduction of the 3-chlorophenoxy group. A common and direct method for this is the Williamson ether synthesis. This reaction involves the deprotonation of 3-chlorophenol (B135607) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide subsequently displaces a leaving group, such as a halide, from an appropriate ethanimidamide precursor.

Etherification and Substitution Pathways from Phenolic Precursors

The foundational step in the synthesis of 2-(3-chlorophenoxy)ethanimidamide is the formation of the ether linkage, typically achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the context of the target molecule, 3-chlorophenol serves as the phenolic precursor.

The synthesis commences with the deprotonation of 3-chlorophenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic 3-chlorophenoxide anion. This anion then undergoes a nucleophilic substitution reaction with a two-carbon electrophile containing a nitrile group, most commonly chloroacetonitrile (B46850) (ClCH₂CN). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to facilitate the Sₙ2 reaction mechanism. This key step yields the intermediate, 2-(3-chlorophenoxy)acetonitrile.

Table 1: Key Reactants for the Synthesis of 2-(3-chlorophenoxy)acetonitrile

Reactant Role
3-ChlorophenolPhenolic Precursor
ChloroacetonitrileElectrophilic Reagent
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Base
Acetone or AcetonitrileSolvent

Direct Amidation/Imidamide Formation from Phenoxy-Substituted Carboxylic Acids or Derivatives

While direct amidation of a carboxylic acid is a common transformation, the formation of an imidamide from a phenoxy-substituted carboxylic acid derivative is a more specialized process. A highly effective and historically significant method for converting nitriles, such as the 2-(3-chlorophenoxy)acetonitrile intermediate, into an imidamide is the Pinner reaction. nih.govmdpi.com

The Pinner reaction involves the treatment of a nitrile with an anhydrous alcohol in the presence of a strong acid, typically hydrogen chloride (HCl) gas. nih.gov This reaction proceeds through the formation of an imidate salt, also known as a Pinner salt. In the synthesis of this compound, 2-(3-chlorophenoxy)acetonitrile is reacted with an alcohol, such as ethanol, saturated with HCl gas. This forms the corresponding ethyl 2-(3-chlorophenoxy)acetimidate hydrochloride.

Advanced Derivatization and Structural Modification

The this compound core structure serves as a versatile scaffold for further chemical modifications, allowing for the exploration of a wider chemical space and the potential fine-tuning of its properties. These modifications primarily involve reactions at the nitrogen atoms of the imidamide moiety.

N-Substitution and Functionalization Reactions with Amines

The nitrogen atoms of the ethanimidamide group are nucleophilic and can react with various electrophiles to yield N-substituted derivatives.

A significant class of derivatives are the N'-sulfonyl ethanimidamides. These compounds can be synthesized through the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The base, such as triethylamine (B128534) or pyridine, is necessary to neutralize the HCl generated during the reaction.

The reaction involves the nucleophilic attack of one of the nitrogen atoms of the imidamide onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new N-S bond. A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse aryl or alkylsulfonyl groups. This derivatization can significantly alter the electronic and steric properties of the molecule.

Table 2: General Reagents for N'-Sulfonylation

Reagent Type Example Function
Starting MaterialThis compoundNucleophile
ElectrophileBenzenesulfonyl chloride, Toluenesulfonyl chlorideSource of sulfonyl group
BaseTriethylamine, PyridineHCl scavenger
SolventDichloromethane, ChloroformReaction medium

The synthesis of substituted phenoxy-ethanimidamide analogues can be achieved by starting with appropriately substituted phenols in the initial etherification step. For instance, using a nitrophenol would lead to a nitrophenoxy-ethanimidamide. Furthermore, N-acylation of the imidamide can be accomplished by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group onto one of the nitrogen atoms, forming an N-acylated ethanimidamide derivative.

Cyclization and Heterocycle Annulation with the Ethanimidamide Moiety

The ethanimidamide moiety, with its two nitrogen atoms and adjacent carbon, is a valuable building block for the synthesis of various nitrogen-containing heterocyclic systems. These cyclization reactions typically involve the reaction of this compound with a bifunctional electrophile.

For example, reaction with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, in the presence of an acid or base catalyst can lead to the formation of pyrimidine (B1678525) derivatives. The reaction proceeds through initial condensation followed by intramolecular cyclization and dehydration.

Similarly, reaction with α,β-unsaturated carbonyl compounds can yield dihydropyrimidine (B8664642) derivatives. The specific heterocyclic system formed depends on the nature of the cyclizing agent employed. These reactions significantly expand the structural diversity of compounds that can be accessed from the this compound scaffold.

Synthesis of Vinylogous Amidine Heterocycles

Vinylogous amidines, also known as extended amidines, are present in various natural products, particularly those isolated from marine organisms, and are noted for their potential biological activities. acs.orgnih.gov A convenient synthetic approach for creating iminoquinones that feature a vinylogous amidine functionality begins with meta-dinitro heterocyclic rings. acs.orgnih.gov This methodology is versatile and can be applied to different ring systems, such as benzimidazoles and indoles. acs.orgnih.gov

The general synthetic pathway involves a three-step process as outlined in Scheme 1. acs.org The synthesis commences with the nitration of a suitable heterocyclic precursor. For instance, 1,2,5-trimethylbenzimidazole can be treated with a mixture of 90% nitric acid and concentrated sulfuric acid. acs.org This is followed by the reduction of the resulting dinitro compound to a diamino intermediate. The final step is an oxidation reaction, often using Fremy's salt, to yield the desired iminoquinone with the extended amidine functionality. acs.org

A key feature of these vinylogous amidines is their ability to undergo further derivatization. They can react with a wide range of primary amines through a transamination reaction, allowing for the introduction of diverse substituents. acs.orgnih.gov This versatility makes them valuable building blocks in the synthesis of complex molecules. acs.orgnih.gov

Scheme 1: General Synthesis of Vinylogous Amidine Heterocycles

Step Reaction Reagents and Conditions
1. Nitration Conversion of a heterocyclic precursor to a dinitro derivative. 90% Nitric Acid, Concentrated Sulfuric Acid
2. Reduction Reduction of the dinitro compound to a diamino intermediate. Catalytic Reduction
3. Oxidation Formation of the iminoquinone with vinylogous amidine functionality. Fremy's Salt
Routes to Azaheterocyclic Frameworks (e.g., Imidazoles, Quinazolines, Pyrimidines)

Azaheterocyclic frameworks are ubiquitous in pharmaceuticals and functional materials. Consequently, the development of efficient synthetic routes to these structures is of paramount importance.

A novel and powerful strategy for the synthesis of pyrimidines and quinazolines involves a skeletal editing approach through N–N bond cleavage. nih.govacs.org This method provides a unified route to these important heterocycles from readily available pyrazole (B372694) and indazole precursors, respectively. nih.govacs.org The key reagent in this transformation is a chlorodiazirine, which acts as a carbon atom insertion reagent. nih.govacs.org The proposed mechanism involves the fragmentation of a pyrazolium (B1228807) ylide intermediate, followed by cyclization of the resulting ring-opened species to form the new diazine core. nih.gov This innovative approach circumvents the often divergent and challenging traditional syntheses of pyrimidines and quinazolines. nih.govacs.org

More traditional methods for the synthesis of pyrimidines often rely on the reaction of isothiocyanates with various active methylene (B1212753) compounds. researchgate.net For example, the reaction of cinnamoyl isothiocyanate with an enaminone can lead to the formation of a pyrimidinethione. researchgate.net This intermediate can then be further functionalized. researchgate.net Another route involves the reaction of isothiocyanates with ethyl cyanoacetate (B8463686) to produce a thioamide, which can subsequently be cyclized to form an oxazine (B8389632) derivative. researchgate.net

The synthesis of nitrogen-containing heterocycles can also be achieved through palladium-catalyzed coupling reactions. The coupling of vinylogous amides with aryl halides represents a versatile method for constructing these frameworks. nih.gov This reaction can be part of a tandem sequence, for instance, followed by an intramolecular Heck reaction, to yield complex heterocyclic systems in a one-pot procedure. nih.gov

Table 1: Synthetic Routes to Azaheterocyclic Frameworks

HeterocyclePrecursorKey Reagents/MethodReference
Pyrimidines, QuinazolinesPyrazoles, IndazolesChlorodiazirine-mediated N-N bond cleavage (Skeletal Editing) nih.govacs.org
PyrimidinesIsothiocyanates, Enaminones/Ethyl CyanoacetateCyclocondensation researchgate.net
Nitrogen-containing HeterocyclesVinylogous Amides, Aryl HalidesPalladium-catalyzed Coupling nih.gov

Spectroscopic and Analytical Characterization Methodologies in 2 3 Chlorophenoxy Ethanimidamide Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-(3-Chlorophenoxy)ethanimidamide, ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: This technique would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the chlorophenoxy group, the methylene (B1212753) (-OCH₂-) protons, and the protons of the ethanimidamide group (-C(=NH)NH₂). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values (relative number of protons) would be key to assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about their chemical environment. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The aromatic carbons, the ether-linked methylene carbon, and the imidamide carbon would all resonate at characteristic chemical shifts, confirming the carbon backbone of the structure.

While specific experimental NMR data for this compound is not available in published literature, the table below illustrates the type of data that would be anticipated from such an analysis.

Expected ¹H NMR Data Expected ¹³C NMR Data
Proton Type Predicted Chemical Shift (ppm)
Aromatic (C-H)6.8 - 7.3
Methylene (-OCH₂-)4.0 - 4.5
Imidamide (NH/NH₂)5.0 - 9.0 (broad)
Table 1: Anticipated NMR Spectroscopic Data for this compound. This table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn confirms its elemental composition. While experimental data is scarce, predicted mass spectrometry data for various adducts of the compound are available. uni.lu

Adduct Predicted m/z
[M+H]⁺185.04762
[M+Na]⁺207.02956
[M-H]⁻183.03306
[M]⁺184.03979
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound. Data sourced from predicted values on PubChemLite. uni.lu

In addition to molecular ion confirmation, the fragmentation pattern observed in an MS/MS experiment provides a "fingerprint" of the molecule. Cleavage of the ether bond, loss of the chloro-substituent, and fragmentation of the imidamide group would produce characteristic daughter ions, further corroborating the proposed structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular chemical bonds and functional groups.

An IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the amine and imine groups (typically in the 3200-3500 cm⁻¹ region).

C-H stretching of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹).

C=N stretching of the imidamide group (approximately 1640-1690 cm⁻¹).

C-O stretching of the aryl ether bond (around 1200-1260 cm⁻¹).

C-Cl stretching (typically below 800 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Together, these spectra offer a detailed vibrational fingerprint for the identification and characterization of the compound.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

The compound would elute at a specific retention time under defined conditions (flow rate, temperature, mobile phase composition). A UV detector would likely be used for detection, leveraging the chromophoric nature of the phenyl ring. The purity of a sample is assessed by the presence of a single major peak, with the area of this peak being proportional to the concentration of the compound. While specific methods for this compound are not published, methodologies for related chlorophenoxy herbicides often utilize similar reversed-phase HPLC setups.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a relatively high boiling point and contains polar functional groups, direct analysis by GC can be challenging. It may require high inlet and oven temperatures, which could potentially lead to thermal degradation.

To overcome this, derivatization is often employed. The polar N-H groups of the imidamide moiety could be derivatized to form less polar, more volatile analogues (e.g., by silylation), making the compound more amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the compound and any volatile impurities. The resulting chromatogram would show a peak at a characteristic retention time, and the mass spectrum of that peak would confirm the identity of the eluted substance.

Solid-State Structural Analysis via X-ray Diffraction Crystallography

Detailed research findings and data tables for the X-ray diffraction crystallography of this compound are not available in the reviewed scientific literature.

Chemical Reactivity and Transformation Pathways of 2 3 Chlorophenoxy Ethanimidamide

Reactivity of the Amidine Functional Group

The amidine group, -C(=NH)NH₂, is a highly reactive functional group that governs many of the chemical properties of 2-(3-Chlorophenoxy)ethanimidamide. Its reactivity is centered around the two nitrogen atoms and the central carbon atom.

Amidines are among the strongest organic bases that are uncharged. nih.gov Their basicity stems from the lone pair of electrons on the sp²-hybridized imino nitrogen, which readily accepts a proton. Upon protonation, this compound forms a resonance-stabilized amidinium ion. In this cation, the positive charge is delocalized across both nitrogen atoms and the central carbon, resulting in two equivalent C-N bonds. nih.gov This delocalization significantly stabilizes the conjugate acid, thereby contributing to the high basicity of the amidine group.

The equilibrium for the protonation of this compound can be represented as follows:

Protonation Equilibrium of this compoundFigure 1: Protonation equilibrium of the amidine group in this compound, leading to a resonance-stabilized amidinium ion.

Table 1: Comparative pKa Values of Related Amidinium Ions

CompoundpKa of Conjugate AcidReference
Benzamidine (B55565)11.6General Literature
2-(Aminomethyl)benzimidazolepKa₁ = 3.10, pKa₂ = 7.62 scielo.org.mx

This table presents pKa values for compounds with similar functional groups to provide a comparative context for the basicity of this compound.

The amidine functional group can exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms. For an unsubstituted amidine like that in this compound, the two tautomeric forms are identical. However, if the nitrogen atoms were substituted differently, distinct tautomers would exist.

Tautomerism in this compoundFigure 2: Tautomeric forms of this compound are identical due to the unsubstituted nature of the amidine group.

Theoretical studies on related systems, such as N-hydroxy amidines, have shown that while tautomers may exist, the energy barrier for their interconversion can be substantial, potentially making the process slow at room temperature in the absence of a catalyst. nih.gov For some amidine-containing systems, the tautomeric equilibrium can be influenced by solvent effects and intramolecular hydrogen bonding. researchgate.netnih.gov In the case of this compound, the presence of the ether oxygen could potentially lead to intramolecular hydrogen bonding, which might favor a particular conformation or influence the tautomeric equilibrium, although this has not been experimentally verified.

The amidine functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base. The hydrolysis of amidines typically yields a carboxylic acid (or its carboxylate salt) and ammonia (B1221849) or an amine. researchgate.net

Under acidic conditions, the amidine is protonated, which increases the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the amidine carbon can occur.

The ease of hydrolysis is influenced by factors such as pH, temperature, and the substituents attached to the amidine group. researchgate.netpsu.edu For N-substituted amides, which are structurally related, the rate of hydrolysis is sensitive to the nature of the substituents. acs.org The hydrolysis of this compound would likely lead to the formation of 2-(3-chlorophenoxy)acetic acid and ammonia.

General Hydrolysis Reaction:

This compound + H₂O → 2-(3-Chlorophenoxy)acetic acid + NH₃

The nitrogen atoms of the amidine group possess lone pairs of electrons and can therefore act as nucleophiles. The nucleophilicity is generally associated with the sp²-hybridized imino nitrogen. masterorganicchemistry.com Amidines can react with electrophiles, such as alkyl halides, at the nitrogen centers.

The nucleophilicity of amines, and by extension amidines, is influenced by steric and electronic factors. masterorganicchemistry.com The nitrogen atoms in this compound can participate in nucleophilic substitution reactions.

Conversely, under certain conditions, the nitrogen atoms of an amide or a related functional group can be rendered electrophilic. Electrophilic amination reactions, where an electrophilic source of nitrogen reacts with a nucleophile, are known for various nitrogen-containing compounds. acs.org While less common for simple amidines, transformation of the amidine group could lead to intermediates where the nitrogen atoms exhibit electrophilic character. For instance, conversion to an N-haloamidine derivative would render the halogen-bearing nitrogen electrophilic.

Reactivity of the Chlorophenoxy Moiety

The chlorophenoxy group consists of a benzene (B151609) ring substituted with a chlorine atom and an ether linkage. Its reactivity is primarily centered on the aromatic ring and the ether bond.

The chlorophenoxy moiety is generally stable but can undergo oxidative degradation under specific conditions, such as through advanced oxidation processes (AOPs). Studies on the degradation of chlorophenoxy herbicides like 2,4-D ((2,4-dichlorophenoxy)acetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) using methods like the Fenton reaction (Fe²⁺/H₂O₂) provide insight into the potential oxidative pathways for this compound. psu.edunih.gov

The primary point of oxidative attack is often the cleavage of the ether bond, leading to the formation of the corresponding chlorophenol, in this case, 3-chlorophenol (B135607). The side chain would be oxidized to other products. scielo.org.mx

Potential Oxidative Degradation Pathway:

This compound + [O] → 3-Chlorophenol + other degradation products

Further oxidation of the resulting 3-chlorophenol can lead to the opening of the aromatic ring and the formation of smaller, aliphatic carboxylic acids, and ultimately, mineralization to CO₂, H₂O, and chloride ions. researchgate.net The stability of the chlorophenoxy group is therefore limited under strong oxidizing conditions.

Table 2: Major Degradation Products from Oxidative Processes of Related Chlorophenoxy Compounds

Parent CompoundOxidation MethodMajor Degradation ProductsReference
ChlorophenolsPhoto-FentonFormic acid, Acetic acid researchgate.net
2,4-D, MCPAFenton OxidationCorresponding phenols, further oxidation to smaller organic acids psu.edunih.gov

This table shows the typical degradation products observed for related chlorophenoxy compounds under advanced oxidation processes, suggesting a likely fate for the chlorophenoxy moiety of this compound under similar conditions.

Substituent Effects on Reactivity (e.g., Chlorine Atom Influence)

The chlorine atom at the meta-position of the phenoxy ring significantly modulates the electronic environment of the entire molecule, thereby influencing its reactivity. As a substituent, chlorine exerts two primary electronic effects: a negative inductive effect (-I) and a positive resonance effect (+R).

The inductive effect (-I) of the electronegative chlorine atom withdraws electron density from the aromatic ring through the sigma (σ) bonds. This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance. The primary consequence of this electron withdrawal is an increase in the electrophilicity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. However, this effect also makes the ether oxygen slightly less electron-donating towards the ring.

The resonance effect (+R), also known as the mesomeric effect, involves the delocalization of a lone pair of electrons from the chlorine atom into the π-system of the benzene ring. This effect preferentially increases electron density at the ortho and para positions. In the case of 3-chlorophenoxyethaneimidamide, the chlorine is in the meta position relative to the ether linkage. Therefore, its resonance effect does not directly compete with or reinforce the directing effects of the ether oxygen for electrophilic substitution.

The influence of the 3-chloro substituent can be quantified through Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative.

Table 1: Hammett Substituent Constants for Chlorine

Substituent Position σ Effect
Chlorine meta 0.37 Electron-withdrawing

Data sourced from general organic chemistry principles.

The positive value of the Hammett constant for a meta-chlorine substituent confirms its electron-withdrawing nature, which is expected to decrease the rate of reactions where a positive charge develops in the transition state at the reaction center, such as electrophilic aromatic substitution.

Mechanistic Studies of Intramolecular and Intermolecular Reactions

Detailed mechanistic studies specifically for this compound are scarce. However, the reactivity of the ethanimidamide functional group and the potential for interactions with the chlorophenoxy ring allow for the postulation of several reaction mechanisms.

Intermolecular Reactions:

The ethanimidamide functional group, R-C(=NH)NH₂, is a key center for intermolecular reactivity. Amidines are known to be strong bases due to the resonance stabilization of the resulting amidinium ion upon protonation. The pKa of the conjugate acid of a typical acetamidine (B91507) is around 12.5, making it significantly more basic than an amine.

Protonation: The most fundamental intermolecular reaction is protonation at the sp²-hybridized imino nitrogen.

Hydrolysis: Amidines can undergo hydrolysis under acidic or basic conditions to yield the corresponding amide and ammonia (or an amine). The mechanism in acidic solution involves protonation of the imino nitrogen, followed by nucleophilic attack of water on the carbon atom. In basic conditions, hydroxide attacks the carbon atom directly. The electron-withdrawing nature of the 3-chlorophenoxy group might slightly accelerate this process by making the imidamide carbon more electrophilic.

Table 2: Predicted Products of this compound Hydrolysis

Reaction Condition Reactants Major Products
Acidic Hydrolysis This compound, H₃O⁺ 2-(3-Chlorophenoxy)acetamide, NH₄⁺

Predicted products based on general amidine and amide hydrolysis mechanisms.

Intramolecular Reactions:

The proximity of the phenoxy and ethanimidamide groups could potentially allow for intramolecular reactions, such as cyclization, under certain conditions. For instance, if the terminal amino group were substituted, intramolecular cyclization to form heterocyclic systems could be envisioned, although no such reactions have been reported for this specific compound. The geometry and rotational freedom around the ether linkage and the ethyl chain would be critical factors in the feasibility of such transformations. Mechanistic studies on related systems, such as the intramolecular Diels-Alder reactions of 2-amino-1,3-dienes, highlight the potential for complex ring-forming reactions in molecules with appropriately positioned reactive groups. However, the saturated nature of the ethanimidamide side chain in the ground state makes direct participation in such cycloadditions unlikely without prior modification.

Computational and Theoretical Studies on 2 3 Chlorophenoxy Ethanimidamide

Quantum Mechanical Simulations for Electronic Properties

Quantum mechanical simulations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods can predict various electronic and structural features before a compound is synthesized or tested in a lab.

Energy Landscapes and Conformational Preferences

A study of the energy landscape of 2-(3-Chlorophenoxy)ethanimidamide would involve calculating the molecule's potential energy as a function of its geometry. This analysis would identify the most stable three-dimensional arrangements, or conformations, of the molecule. By rotating the single bonds—specifically the C-O-C-C and O-C-C-N dihedral angles—researchers could map out the energy minima and the transition states between them. This would reveal the flexibility of the molecule and which shapes it is most likely to adopt, which is crucial for understanding its interactions with biological targets. No such conformational analysis studies have been published for this specific compound.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules. For this compound, an MEP map would highlight regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). The ethanimidamide group would be expected to show a high negative potential, while the hydrogen atoms on the imidamido group would exhibit positive potential. The electronegative chlorine atom on the phenyl ring would also influence the potential map. However, no specific MEP maps for this compound are available in the literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A small gap suggests the molecule is more reactive, while a large gap indicates higher stability. For this compound, this analysis would provide insights into its kinetic stability and the types of chemical reactions it might undergo. Currently, there are no published studies detailing the HOMO-LUMO energies for this compound.

Table 1: Hypothetical Data for Frontier Molecular Orbital Analysis

Parameter Expected Value Range Significance
HOMO Energy -8 to -6 eV Indicates electron-donating ability
LUMO Energy -1 to 1 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5 to 7 eV Correlates with chemical reactivity and stability

Note: This table is illustrative of typical values and does not represent published data for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. If a biological target for this compound were identified, docking simulations could predict its binding mode and affinity. Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the ligand-protein complex over time, providing a more detailed picture of the binding interactions at an atomic level. Such studies are crucial in drug discovery but have not been performed or published for this compound.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds, researchers can build models that predict the activity of new, untested molecules. For this compound, this would involve creating analogues with different substituents on the phenyl ring or modifications to the ethanimidamide group. These models often employ machine learning algorithms to create predictive analytics tools. A search of the scientific literature did not yield any SAR studies for this class of compounds centered on this specific scaffold.

Cheminformatics and Data Mining for Related Chemical Space Exploration

Cheminformatics tools allow for the large-scale analysis of chemical data. By searching chemical databases for molecules structurally similar to this compound, it would be possible to explore its chemical space. This could reveal compounds with known biological activities or similar physicochemical properties, providing clues about the potential applications of this compound itself. While the compound is listed in chemical supplier databases, no broader cheminformatics studies exploring its neighborhood have been published.

Mechanistic Investigations of Molecular Interactions Non Clinical Biological Systems and Models

Interaction with Plant Hormonal Pathways (Insights from Related Auxin Analogues)

The chemical structure of 2-(3-Chlorophenoxy)ethanimidamide, featuring a chlorophenoxy group, suggests a potential interaction with plant hormonal pathways, akin to well-documented auxin analogue herbicides. These synthetic auxins are designed to mimic the natural plant hormone indole-3-acetic acid (IAA), a master regulator of plant growth and development. nih.govnih.gov By resembling IAA, these compounds can induce physiological effects similar to those caused by high concentrations of the natural hormone. unl.edupressbooks.pub

Synthetic auxin herbicides function by overwhelming the plant's natural hormonal balance, leading to uncontrolled and disorganized growth. pressbooks.pubresearchgate.net These mimics bind to auxin receptors, primarily the F-box proteins such as TIR1/AFB, which are components of the SCFTIR1/AFB ubiquitin ligase complex. nih.gov This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that regulate the expression of a multitude of auxin-responsive genes. nih.gov

This induced gene expression leads to several downstream effects characteristic of auxin overdose, including rapid cell elongation, as opposed to cell division. unl.edupressbooks.pub Studies on other auxinic herbicides show that at low doses, they can act as plant growth regulators, stimulating cell growth, while at high doses, they exhibit phytotoxic effects. unl.edupressbooks.pub For instance, compounds like 2,4-D and picloram (B1677784) can effectively replace IAA in plant cell culture media to support proper cell development. unl.edupressbooks.pub The structural similarity of this compound to these compounds suggests it may operate through a similar mechanism of modulating the auxin signaling cascade.

A crucial consequence of auxin mimicry is the stimulation of ethylene (B1197577) biosynthesis. nih.gov High levels of auxin, or the presence of synthetic auxins, induce the expression of genes encoding key enzymes in the ethylene production pathway, namely 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). usp.brsemanticscholar.org Methionine is converted to S-adenosylmethionine (SAM), which is then transformed into ACC by ACS, the rate-limiting step. usp.brnih.gov ACC is subsequently converted to ethylene by ACO. usp.br

Studies on auxinic herbicides have demonstrated a direct correlation between their application and increased levels of ACC, the precursor to ethylene. nih.gov For example, treatment of Brassica napus with the auxinic herbicide picloram induced the hormone/auxin response, which was correlated with the upregulation of genes involved in the ethylene pathway. nih.gov Similarly, research on 2-(3-Chlorophenoxy)propionic Acid (3-CP) and 2-(3-Chlorophenoxy)propionamide (3-CPA) on peaches showed they influenced fruit development, a process heavily regulated by ethylene. researchgate.net This interplay, where high auxin levels trigger a surge in ethylene production, is a key factor in the herbicidal action, leading to processes like senescence and abscission. nih.govsemanticscholar.org It is plausible that this compound could similarly influence ethylene biosynthesis and related ripening processes.

At the molecular level, synthetic auxins disrupt the carefully orchestrated gene expression that governs plant development. The activation of ARFs by auxin mimics leads to the transcription of genes that cause rapid, uncontrolled cell elongation, vascular tissue disruption, and epinastic curvatures (downward bending of leaves). nih.govunl.edu This unregulated growth exhausts the plant's energy reserves and ultimately leads to its death.

The selectivity of auxinic herbicides between broadleaf plants and grasses is often attributed to differences in translocation, metabolism, and the absence of a vascular cambium in grasses. pressbooks.pub Some plant species can detoxify the herbicide by metabolizing it into a non-toxic form. pressbooks.pub The specific molecular interactions are complex, involving not just the primary auxin signaling pathway but also crosstalk with other hormone pathways like abscisic acid. nih.gov The herbicidal efficacy of auxin analogues is therefore dependent on their structural features, which determine their binding affinity to receptors and their stability within the plant. nih.gov

Enzyme Active Site Binding and Inhibition Mechanisms (Studies on Amidine Derivatives)

The ethanimidamide moiety of the title compound places it in the chemical class of amidines. This functional group is known to interact with specific enzymes, most notably Nitric Oxide Synthase (NOS). Amidine derivatives have been extensively studied as inhibitors of NOS isoforms due to their structural resemblance to L-arginine, the natural substrate for this enzyme. nih.gov

Nitric Oxide Synthase exists in three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone, iNOS is expressed in response to immunological stimuli and can produce large, cytotoxic amounts of nitric oxide (NO). nih.govbiorxiv.org Therefore, selective inhibition of iNOS is a therapeutic goal for various inflammatory conditions.

Studies have shown that various amidine-containing compounds are potent inhibitors of NOS. nih.govnih.gov For example, simple alkyl amidines like 2-iminopiperidine and butyramidine were found to be potent inhibitors of iNOS activity in macrophages. nih.gov Formamidine, the simplest amidine, also acts as a competitive inhibitor with respect to arginine and is more effective against iNOS than nNOS. nih.gov More complex imidamides have been designed to combine an amidine moiety with other structural frameworks to improve selectivity for the inducible isoform. nih.gov These compounds function by competing with L-arginine for binding at the enzyme's active site, thereby blocking the synthesis of nitric oxide. nih.gov

Inhibitory Activity of Amidine Derivatives on NOS Isoforms
CompoundTarget IsoformInhibitory Effect (EC50/Ki)Reference
2-IminopiperidineiNOS (in J774 macrophages)EC50 = 10 µM nih.gov
ButyramidineiNOS (in J774 macrophages)EC50 = 60 µM nih.gov
NG-methyl-L-arginineiNOS (in J774 macrophages)EC50 = 70 µM nih.gov
FormamidineCompetitive inhibitor (NOS2)Ki ≈ 800 µM nih.gov
N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamideiNOSHigh activity and selectivity nih.gov

Achieving selective inhibition of NOS isoforms is challenging due to the high degree of conservation in their active sites. nih.gov However, subtle structural differences can be exploited to design selective inhibitors. The selectivity of amidine derivatives often arises from interactions with residues outside the conserved binding pocket. nih.gov

Molecular dynamics simulations and docking studies have provided insights into these structural determinants. For instance, the high affinity of certain inhibitors for iNOS can be explained by the formation of an iNOS-specific subpocket upon binding. nih.gov In contrast, a lack of affinity for eNOS might be associated with a conformational change in a specific amino acid residue (e.g., Glu363) that hinders binding. nih.gov For nNOS, strong van der Waals and electrostatic interactions with the active site can be responsible for high affinity. nih.gov The design of selective iNOS inhibitors has focused on creating molecules that fit the elongated and narrow binding pocket of iNOS while being too bulky or improperly positioned to bind effectively to the heme group in nNOS or eNOS. nih.govnih.gov Therefore, the specific stereochemistry and substituent groups on the amidine scaffold, such as the 3-chlorophenoxy group in this compound, would be critical in determining its potential inhibitory activity and selectivity toward different NOS isoforms.

Molecular Recognition and Binding Mode Analysis

There is no available research detailing the molecular recognition processes or the specific binding modes of this compound with any biological targets. Such studies, which typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, are essential for understanding how a compound interacts with its molecular partners at an atomic level. Without these studies, the specific structural features of the compound that govern its binding affinity and selectivity remain unknown.

Interactions with Other Biomolecular Targets (e.g., DNA, RNA, Proteins)

Information regarding the interaction of this compound with biomolecular targets such as DNA, RNA, or proteins is not present in the current scientific literature.

Ligand-Protein Interaction Profiling

A ligand-protein interaction profile for this compound has not been established. This type of analysis is fundamental to identifying the protein targets of a compound and predicting its potential pharmacological or toxicological effects. The absence of such data means that the protein binding partners of this compound are currently unidentified.

Elucidation of Biological Action at a Cellular Level (e.g., Cell Cultures, Non-Human Models)

There are no published studies on the biological effects of this compound in cellular or non-human models. Research in this area would typically investigate the compound's impact on cellular processes such as cell viability, proliferation, signaling pathways, and gene expression. Without this foundational research, the cellular mechanism of action for this compound cannot be described.

Advanced Applications and Emerging Research Frontiers

Utilization as Ligands in Organometallic Chemistry and Catalysis

The development of novel ligands is a cornerstone of advancement in organometallic chemistry and catalysis. Ligands, which bind to metal centers, can be finely tuned to control the catalytic activity and selectivity of the resulting metal complexes.

Design of Metal Complexes with Phenoxyethanimidamide Ligands

The ethanimidamide group of 2-(3-Chlorophenoxy)ethanimidamide presents a potential coordination site for metal ions. Theoretical considerations suggest that the nitrogen atoms of the imidamide functional group could act as donors, forming stable complexes with a variety of transition metals. The phenoxy portion of the molecule, with its chloro substituent, could also influence the electronic properties of the resulting metal complex, thereby impacting its reactivity.

Catalytic Performance in Organic Transformations

While specific catalytic applications of this compound are not yet documented in peer-reviewed literature, related compounds have been investigated in catalytic processes. For instance, the catalytic ozonation of the structurally similar herbicide 2-(2,4-dichlorophenoxy) propionic acid has been studied, demonstrating the potential for phenoxy-containing compounds to participate in advanced oxidation processes. nih.gov The design of metal complexes incorporating the this compound ligand could theoretically lead to catalysts for a range of organic transformations, although experimental validation is required.

Role in Materials Science and Functional Materials Development

The unique chemical structure of this compound also suggests its potential as a component in the creation of new materials with specific functional properties.

Precursors for Polymer Chemistry and Cross-linking Agents

The bifunctional nature of this compound, with its reactive imidamide group and aromatic ring, makes it a candidate as a monomer or cross-linking agent in polymer synthesis. The imidamide group could potentially participate in polymerization reactions, while the phenoxy ring could be modified to introduce further reactivity or to impart specific thermal or mechanical properties to the resulting polymer.

Application in Dye Synthesis and Pigment Modification

The synthesis of dyes and pigments often involves the use of aromatic precursors that can be chemically modified to create chromophores, the parts of a molecule responsible for its color. While there is no direct evidence of this compound being used in dye synthesis, the general principles of dye chemistry suggest its potential as a precursor. researchgate.netsphinxsai.comresearchgate.net The aromatic ring could be subjected to diazotization and coupling reactions, which are common steps in the production of azo dyes. sphinxsai.comresearchgate.net

Exploration in Agrochemical Research and Development

The phenoxyacetic acid and phenoxypropionic acid classes of compounds have a well-established history as herbicides and plant growth regulators. nih.gov For example, 2-(3-Chlorophenoxy)propionic acid has been used as a plant growth regulator and fruit thinner. nih.gov Given this precedent, it is conceivable that this compound could be explored for potential biological activity in an agrochemical context. However, it is important to note that the use of some related compounds has been discontinued. nih.gov

Development of Next-Generation Plant Growth Regulators

The development of new plant growth regulators (PGRs) is crucial for improving crop yield and quality. agriculturejournals.czresearchgate.net Compounds structurally related to this compound, such as 2-(3-Chlorophenoxy)propionic acid, have been recognized for their effects on fruit size and maturity. nih.govresearchgate.net These chlorophenoxy compounds often mimic the action of auxins, which are natural plant hormones that regulate growth and development. nih.gov

Research into next-generation PGRs focuses on creating substances that can enhance specific desirable traits in crops, such as increased fruit set, weight, and volume, while also improving quality metrics like color, firmness, and sugar content. agriculturejournals.czagriculturejournals.cz The application of these advanced PGRs can lead to higher orchard productivity and reduced pre- and post-harvest losses. agriculturejournals.czresearchgate.net While direct studies on this compound as a PGR are not extensively documented, its chemical scaffold suggests it could be a candidate for investigation in programs aimed at discovering novel growth regulators with potentially unique activities or improved selectivity compared to existing compounds.

Design of New Agrochemical Leads Based on Mechanistic Understanding

A thorough understanding of a compound's mode of action and its degradation pathways is fundamental to designing new and effective agrochemicals. nih.gov For chlorophenoxy compounds, the mechanism often involves mimicking plant hormones like auxins. nih.gov The degradation of these compounds in the environment is also a critical aspect, with microbial breakdown being a key pathway. nih.govresearchgate.net For instance, the degradation of related herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) has been studied extensively, revealing specific enzymatic pathways involving dioxygenases and hydroxylases that break down the molecule. nih.gov

This mechanistic knowledge allows researchers to design new agrochemical leads based on the this compound structure. By modifying functional groups on the molecule, scientists can aim to enhance its desired activity, improve its uptake by plants, or control its persistence in the soil and water. For example, understanding the structure-activity relationship (SAR) can guide the synthesis of analogs with higher efficacy or a more desirable environmental profile. nih.govjohnshopkins.edu The goal is to develop leads that are highly effective at their intended purpose while minimizing off-target effects and environmental impact.

Interdisciplinary Research with Pharmaceutical Sciences (excluding clinical applications)

The structural motifs present in this compound also make it relevant to non-clinical pharmaceutical research, particularly in the design of molecular tools for basic science.

Design and Synthesis of Advanced Pharmacophores

A pharmacophore is an abstract representation of the molecular features necessary for a molecule to interact with a specific biological target. nih.gov The design and synthesis of advanced pharmacophores are central to modern drug discovery and chemical biology. The structure of this compound, featuring a chlorinated aromatic ring, an ether linkage, and an imidamide group, provides a distinct set of features that could be incorporated into pharmacophore models.

Researchers can use these models to virtually screen large compound libraries for molecules that are likely to interact with a target of interest. nih.gov While this compound itself may not be a drug candidate, its structural components can serve as a blueprint for designing new molecules with specific biological activities. The development of structure-activity relationships for a series of compounds containing the 2-(3-chlorophenoxy) moiety can refine these pharmacophore models, leading to the identification of more potent and selective compounds for research purposes. nih.gov

Chemical Biology Probes for Pathway Elucidation

Chemical probes are small molecules used as tools to study and manipulate biological pathways. nih.gov An ideal chemical probe is potent, selective, and well-characterized, often with a structurally similar but inactive control compound available. nih.gov Natural products and their synthetic analogs have historically been a rich source for the development of these probes. nih.gov

This compound could serve as a starting point for the design of chemical biology probes. By attaching a reporter tag (like a fluorescent group or a clickable handle for proteomics) to the molecule, researchers could potentially visualize its distribution in cells or identify its protein binding partners. Given the auxin-like activity of related chlorophenoxy compounds, such probes could be invaluable for elucidating the complex signaling pathways of plant hormones. nih.gov This approach allows for the investigation of protein functions and biological mechanisms in a cellular context, which is a cornerstone of chemical biology. nih.gov

Compound Properties

PropertyValueSource
Compound Name This compound uni.lu
Molecular Formula C₈H₉ClN₂O uni.lu
Molecular Weight (hydrochloride salt) 221.08 g/mol sigmaaldrich.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key (hydrochloride salt) BGYUSNKXBBAXDG-UHFFFAOYSA-N sigmaaldrich.com
CAS Number (hydrochloride salt) 1170125-01-5 sigmaaldrich.com

Conclusion and Future Outlook in 2 3 Chlorophenoxy Ethanimidamide Research

Development of Novel Analogs with Enhanced Specificity and Functionality

The future development of compounds related to 2-(3-chlorophenoxy)ethanimidamide will likely concentrate on the synthesis of novel analogs with fine-tuned properties. In medicinal chemistry, it is well-established that minor structural modifications to molecules containing an amidine scaffold can lead to significant improvements in biological selectivity and efficacy. nih.gov The core structure of this compound offers several points for modification, including the substitution pattern on the phenyl ring, the nature of the ether linkage, and substitutions on the amidine nitrogen atoms.

Strategies for analog development include:

Altering Phenyl Ring Substitution: Changing the position and nature of the halogen (e.g., fluorine, bromine) or introducing other functional groups (e.g., methoxy (B1213986), trifluoromethyl) can modulate the compound's lipophilicity, electronic properties, and steric profile. These changes influence how the molecule interacts with biological targets and its absorption and distribution characteristics.

Bioisosteric Replacement: The phenoxy ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and physicochemical properties.

N-Substitution of the Amidine Group: The Pinner synthesis, a common method for creating amidines, allows for the generation of libraries of N-substituted derivatives, which can dramatically alter the basicity and hydrogen-bonding capabilities of the functional group. nih.gov

These systematic modifications, guided by structure-activity relationship (SAR) studies, are crucial for optimizing lead compounds into candidates with enhanced specificity for a desired biological target, thereby improving their therapeutic potential. nih.gov

Table 1: Structural Analogs of this compound

Compound NameCore Structure ModificationPotential Impact on Functionality
This compoundReference Compound (Chlorine at meta-position)Baseline electronic and steric profile.
2-(2-Methoxyphenoxy)ethanimidamide hydrochlorideMethoxy group at ortho-position instead of chloro at meta.Alters steric hindrance near the ether linkage and introduces a hydrogen bond acceptor, potentially changing binding modes. sigmaaldrich.com
2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochlorideNo ether linkage; two methoxy groups on the phenyl ring.Significant change in overall geometry and electronic properties; increased hydrogen bond accepting capability. sigmaaldrich.com

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental aspect of future research lies in elucidating the precise molecular interactions of this compound and its analogs. The amidine functional group is a key determinant of these interactions. Amidines are significantly more basic than amides and are among the strongest uncharged bases. wikipedia.org Protonation occurs on the sp²-hybridized nitrogen, forming a resonance-stabilized amidinium ion where the positive charge is delocalized across both nitrogen atoms. wikipedia.org

This high basicity and charge delocalization are central to its binding capabilities. For instance, aromatic amidines are known to act as inhibitors of serine proteases by forming strong ionic interactions with aspartic acid residues located in the enzyme's specificity pocket. nih.gov The N-H bonds of the amidine group are also critical, acting as hydrogen bond donors that help to stabilize protein-ligand complexes. sphinxsai.com

Future mechanistic studies will likely employ:

Computational Modeling: Molecular docking and dynamic simulations to predict and visualize binding poses within target proteins.

Biophysical Techniques: Methods such as X-ray crystallography and NMR spectroscopy to obtain high-resolution structural data of the compound bound to its target.

Mutagenesis Studies: Investigating how mutations in a target protein's binding site affect the compound's affinity, confirming key interacting residues. sphinxsai.com

Understanding these interactions at a molecular level is crucial for rational drug design and for explaining the biological activity of this class of compounds. sphinxsai.com

Expansion into Novel Application Domains

While amidine derivatives have been extensively studied for their antimicrobial properties against a range of parasites, including Leishmania and Trypanosoma cruzi, the versatility of the amidine functional group opens doors to many other applications. nih.govnih.gov The unique electronic and structural properties of amidines make them valuable in fields beyond medicine.

Potential and emerging application domains include:

Organocatalysis: The strong basicity of amidines allows them to function as effective organocatalysts. researchgate.net Cyclic amidines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are widely used, and novel chiral amidines are being developed for asymmetric synthesis.

Homogeneous Catalysis: Amidine-containing molecules can act as effective ligands for transition metals. For example, bidentate bisamidine ligands have been used to create novel copper complexes that show significant catalytic activity in the hydrogenation of carbon dioxide, a process of great interest for carbon capture and utilization. nih.gov

Synthetic Chemistry: Amidines are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govmdpi.com Transition-metal-catalyzed C-H activation of amidines provides efficient pathways to construct complex molecules like quinazolines and imidazoles. nih.gov

Materials Science: The ability of the amidine group to act as both a hydrogen-bond donor and acceptor makes it a useful building block for creating supramolecular assemblies and functional materials. researchgate.net

Table 2: Application Domains of Amidine-Containing Compounds

DomainRole of the Amidine GroupExample ApplicationReference
Medicinal ChemistryBinds to enzyme active sites (e.g., proteases), interacts with DNA/RNA.Antiparasitic and antimicrobial agents. nih.govnih.gov
Homogeneous CatalysisActs as a ligand to coordinate with and stabilize metal centers.Copper-catalyzed hydrogenation of CO₂. nih.gov
Synthetic ChemistryServes as a versatile precursor and directing group for C-H activation.Synthesis of N-heterocycles like quinazolines. nih.govmdpi.com
Materials ScienceFacilitates self-assembly through hydrogen bonding.Development of functional supramolecular structures. researchgate.net

Challenges and Opportunities in Amidine Chemistry

Despite their utility, the synthesis and manipulation of amidines present distinct challenges, which in turn create opportunities for innovation. A primary challenge lies in their synthesis. The classical Pinner reaction, which converts nitriles to amidines, requires strictly anhydrous (water-free) conditions and proceeds via an imidate ester intermediate. nih.gov This requirement can limit its applicability with sensitive substrates.

Opportunities for advancing amidine chemistry include:

Development of Novel Synthetic Methods: There is a need for more robust and versatile synthetic routes. Recent progress includes the development of copper-catalyzed protocols for the nucleophilic addition of amines to nitriles, which can proceed under milder conditions. mdpi.com

C-H Activation: The amidine group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy transforms the traditionally viewed stability of certain C-H bonds into a synthetic advantage, allowing for the direct functionalization of otherwise inert positions on a molecule. nih.gov This opens up new avenues for creating complex molecular architectures.

Harnessing Basicity: The strong, non-nucleophilic basicity of many amidines is a key feature. Exploring their use as catalysts or reagents in a wider range of organic transformations is a continuing area of opportunity. researchgate.net

Overcoming the synthetic hurdles and fully exploiting the unique reactivity of the amidine functional group will be key to unlocking the full potential of compounds like this compound in science and technology.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-Chlorophenoxy)ethanimidamide with high purity and yield?

Methodological Answer: The synthesis of ethanimidamide derivatives typically involves reacting a precursor (e.g., a nitrile or iminoether) with hydroxylamine hydrochloride in a methanol/water mixture under basic conditions (e.g., sodium bicarbonate). For example, analogous compounds like 2-(4-chlorophenyl)ethanimidamide were synthesized by refluxing the precursor with hydroxylamine hydrochloride (1.5–2.0 molar equivalents) and sodium bicarbonate (2.0–3.0 equivalents) at 60–80°C for 6–12 hours . Post-reaction purification via recrystallization from dichloromethane or methanol yields solids with >95% purity. Adjusting molar ratios and reaction time based on substituent reactivity (e.g., electron-withdrawing vs. donating groups) can optimize yield (typically 58–93% for similar compounds) .

Example Reaction Conditions Table:

PrecursorReagentsSolventTemp (°C)Time (h)Yield (%)
3-Chlorophenoxy nitrileNH₂OH·HCl, NaHCO₃MeOH/H₂O708~65–75*
*Estimated based on analogous syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key characterization methods include:

  • 1H/13C NMR : Confirm the presence of the imidamide group (N–C=N–OH) and aromatic protons. For example, the imidamide proton typically resonates at δ 8.5–9.5 ppm .
  • FT-IR : Detect N–O (950–1100 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches.
  • LC-MS : Verify molecular weight (e.g., [M+H]+ for C₈H₈ClN₂O: calc. 195.03).
  • Elemental Analysis : Validate purity (>95% for research-grade compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antiplasmodial activity of this compound derivatives?

Methodological Answer:

Structural Modifications : Synthesize derivatives with varying substituents (e.g., halogens, methoxy, nitro groups) on the phenyl ring. For instance, replacing 3-Cl with 4-NO₂ in analogous compounds increased antiplasmodial potency by 3-fold .

In Vitro Assays : Test compounds against Plasmodium falciparum cultures (e.g., SYBR Green assay) to determine IC₅₀ values. Include controls like chloroquine.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to Plasmodium targets (e.g., dihydroorotate dehydrogenase). Correlate docking scores with experimental IC₅₀ values .

Q. How can researchers resolve discrepancies in biological activity data across studies for ethanimidamide derivatives?

Methodological Answer:

Assay Standardization : Ensure consistent protocols (e.g., parasite strain, incubation time). For example, variations in Plasmodium culture media (RPMI vs. McCoy’s) can alter IC₅₀ by 20–30% .

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted precursor) may artificially inflate activity .

Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to differentiate intrinsic activity from bioavailability effects.

Q. What computational methods are effective in predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with active-site residues (e.g., Arg122, Glu274) .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes.

QSAR Modeling : Develop 2D-QSAR models using descriptors like logP and polar surface area to predict activity across derivatives .

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